molecular formula C17H14N4OS B11151432 N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11151432
M. Wt: 322.4 g/mol
InChI Key: ICVNYPRBCKRKDO-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized from aniline derivatives through Fischer indole synthesis.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The indole and thiazole rings are then coupled using palladium-catalyzed cross-coupling reactions.

    Formation of the Pyrrole Ring: The pyrrole ring can be introduced through Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural products.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole and pyrrole rings can interact with various enzymes and receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-5-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
  • 1H-indole-3-carbaldehyde derivatives
  • 1H-indol-5-ylamine derivatives

Uniqueness

N-(1H-indol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H14N4OS/c1-11-15(23-17(19-11)21-8-2-3-9-21)16(22)20-13-4-5-14-12(10-13)6-7-18-14/h2-10,18H,1H3,(H,20,22)

InChI Key

ICVNYPRBCKRKDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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